molecular formula C12H11Cl2FN2O B2463485 2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide CAS No. 2411221-84-4

2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide

Numéro de catalogue B2463485
Numéro CAS: 2411221-84-4
Poids moléculaire: 289.13
Clé InChI: ICXXIJLDSBVKSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly known as CFI-400945 and belongs to the class of indole-based molecules.

Mécanisme D'action

CFI-400945 functions as a selective and potent inhibitor of CHK1. It binds to the ATP-binding site of CHK1 and prevents its activity. This inhibition leads to the accumulation of DNA damage and cell cycle arrest, ultimately leading to cell death. CFI-400945 has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy.
Biochemical and Physiological Effects
CFI-400945 has been shown to have minimal toxicity and side effects in preclinical studies. It is well-tolerated in animal models and has shown promising results in reducing tumor growth in xenograft models. The compound is rapidly absorbed and distributed in the body, with a half-life of approximately 4 hours. CFI-400945 has also been shown to have good oral bioavailability, making it a promising candidate for further development.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of CFI-400945 is its selectivity and potency against CHK1. This makes it a promising candidate for cancer therapy, as it can specifically target cancer cells while sparing normal cells. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for CFI-400945.

Orientations Futures

CFI-400945 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of cancer. However, there are several future directions that can be explored to further understand the potential of this compound. These include:
1. Investigating the combination of CFI-400945 with other chemotherapy agents to enhance its efficacy.
2. Exploring the potential of CFI-400945 in other diseases, such as neurodegenerative disorders.
3. Studying the pharmacokinetics and pharmacodynamics of CFI-400945 in humans to determine the optimal dose and treatment regimen.
4. Developing more potent and selective inhibitors of CHK1 based on the structure of CFI-400945.
Conclusion
In conclusion, CFI-400945 is a promising compound with potential applications in the field of cancer therapy. Its selectivity and potency against CHK1 make it an attractive candidate for further development. While there are limitations to this compound, further research can help to overcome these challenges and unlock its full potential.

Méthodes De Synthèse

The synthesis of CFI-400945 involves the reaction between 7-chloro-5-fluoro-1H-indole-3-carboxylic acid and 2-aminoethylchloride hydrochloride in the presence of triethylamine and N,N-dimethylformamide. This reaction yields 2-chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide as a white solid with a purity of over 95%.

Applications De Recherche Scientifique

CFI-400945 has shown promising results in various scientific research applications. It has been extensively studied for its potential as a therapeutic agent in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by targeting the checkpoint kinase 1 (CHK1) pathway. CHK1 is a protein kinase that plays a crucial role in the DNA damage response and cell cycle regulation. CFI-400945 inhibits the activity of CHK1, leading to the accumulation of DNA damage and ultimately causing cancer cell death.

Propriétés

IUPAC Name

2-chloro-N-[2-(7-chloro-5-fluoro-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2FN2O/c13-5-11(18)16-2-1-7-6-17-12-9(7)3-8(15)4-10(12)14/h3-4,6,17H,1-2,5H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXXIJLDSBVKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCNC(=O)CCl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.